Pterisolsäure B
Übersicht
Beschreibung
Pterisolic acid B is a naturally occurring diterpenoid compound known for its significant biological activities. It has garnered attention for its potential as a chemoprotective agent, primarily due to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation .
Wissenschaftliche Forschungsanwendungen
Pterisolic acid B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the activation of the Nrf2 pathway and its effects on cellular defense mechanisms.
Biology: It is studied for its role in protecting cells from oxidative stress and inflammation.
Medicine: It has potential as a chemoprotective agent, reducing the side effects of chemotherapy by activating the Nrf2 pathway.
Wirkmechanismus
Target of Action
Pterisolic Acid B primarily targets the Nrf2 pathway . The key target within this pathway is Keap1 , specifically the C171 within the Keap1-BTB domain . Keap1 (Kelch-like ECH-associated protein 1) plays a crucial role in regulating the cytoplasmic level of Nrf2 .
Mode of Action
Pterisolic Acid B, and its more potent analogue J19-1, activate the Nrf2 pathway by covalently modifying Cys171 of Keap1 . This modification inhibits Nrf2 degradation mediated by Keap1-Cul3 complexes .
Biochemical Pathways
The activation of the Nrf2 pathway leads to the induction of phase II detoxification enzymes . These enzymes, such as glutamate cysteine ligase (GCS) and quinone oxidoreductase-1 (NQO1), are involved in glutathione synthesis, elimination of reactive oxygen species (ROS), xenobiotic metabolism, and drug transport .
Pharmacokinetics
It is known that chemoprotective drugs like pterisolic acid b can accelerate the metabolism and excretion of toxic chemotherapy agents within specific tissues .
Result of Action
The activation of the Nrf2 pathway by Pterisolic Acid B leads to significant cytoprotective effects. For instance, it has been demonstrated that J19-1, a potent analogue of Pterisolic Acid B, shows significant cytoprotective effect against cisplatin-induced cytotoxicity in HKC cells .
Biochemische Analyse
Biochemical Properties
Pterisolic acid B plays a crucial role in biochemical reactions by acting as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It interacts with the Kelch-like ECH-associated protein 1 (Keap1) by covalently modifying the cysteine residue at position 171 (Cys171) within the BTB domain of Keap1 . This interaction inhibits the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of various cytoprotective enzymes . These enzymes include glutamate cysteine ligase (GCS), quinone oxidoreductase-1 (NQO1), and NAD(P)H, which are involved in glutathione synthesis, elimination of reactive oxygen species (ROS), and xenobiotic metabolism .
Cellular Effects
Pterisolic acid B exerts significant effects on various cell types and cellular processes. By activating the Nrf2 pathway, it enhances the cellular defense mechanisms against oxidative stress and toxic insults. This activation leads to increased expression of genes involved in antioxidant defense, detoxification, and cellular repair . In human kidney cells (HKC), Pterisolic acid B has demonstrated cytoprotective effects against cisplatin-induced cytotoxicity, highlighting its potential in reducing chemotherapy-induced side effects . Additionally, Pterisolic acid B influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell survival and function under stress conditions .
Molecular Mechanism
The molecular mechanism of Pterisolic acid B involves its interaction with Keap1, a key regulator of the Nrf2 pathway. By covalently modifying Cys171 within the BTB domain of Keap1, Pterisolic acid B prevents the ubiquitination and subsequent degradation of Nrf2 . This stabilization of Nrf2 allows it to accumulate in the cytoplasm and translocate to the nucleus, where it binds to ARE and activates the transcription of genes involved in antioxidant defense and detoxification . This mechanism underscores the compound’s ability to enhance cellular resilience against oxidative stress and toxic insults.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pterisolic acid B have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity and efficacy in activating the Nrf2 pathway . Long-term studies have shown that Pterisolic acid B can sustain its cytoprotective effects over extended periods, providing continuous protection against oxidative stress and toxic insults
Dosage Effects in Animal Models
The effects of Pterisolic acid B vary with different dosages in animal models. At lower doses, the compound effectively activates the Nrf2 pathway and enhances cellular defense mechanisms without causing significant toxicity . At higher doses, Pterisolic acid B may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships observed in animal studies provide valuable insights into the safe and effective use of Pterisolic acid B.
Metabolic Pathways
Pterisolic acid B is involved in various metabolic pathways, primarily through its activation of the Nrf2 pathway. This activation leads to the induction of phase II detoxification enzymes, such as GCS and NQO1, which play essential roles in glutathione synthesis, ROS elimination, and xenobiotic metabolism . The compound’s influence on metabolic flux and metabolite levels further underscores its potential in modulating cellular metabolism and enhancing detoxification processes.
Transport and Distribution
Within cells and tissues, Pterisolic acid B is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it exerts its cytoprotective effects . The compound’s distribution patterns and transport mechanisms are critical for understanding its bioavailability and therapeutic potential.
Subcellular Localization
Pterisolic acid B exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell, where it interacts with key biomolecules involved in the Nrf2 pathway . This subcellular localization is crucial for the compound’s ability to modulate cellular defense mechanisms and enhance resilience against oxidative stress and toxic insults.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pterisolic acid B can be synthesized through high-throughput chemical screening methods. The synthetic route involves the semisynthesis of natural product analogues, which are then subjected to biochemical evaluations to confirm their activity. The key step in the synthesis is the covalent modification of cysteine 171 within the Kelch-like ECH-associated protein 1 (Keap1) domain .
Industrial Production Methods: Industrial production of pterisolic acid B is not well-documented, as it is primarily studied in academic and research settings. the semisynthesis approach used in laboratories could potentially be scaled up for industrial production, provided that the reaction conditions and yields are optimized.
Analyse Chemischer Reaktionen
Types of Reactions: Pterisolic acid B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized diterpenoids, while reduction may produce reduced analogues of pterisolic acid B.
Vergleich Mit ähnlichen Verbindungen
Pterisolic acid B is unique in its ability to activate the Nrf2 pathway by specifically targeting cysteine 171 within the Keap1 domain. Similar compounds include:
Sulforaphane: A compound found in cruciferous vegetables that also activates the Nrf2 pathway but through different molecular targets.
Curcumin: A compound found in turmeric that activates the Nrf2 pathway and has anti-inflammatory properties.
Resveratrol: A compound found in red wine that activates the Nrf2 pathway and has antioxidant properties.
Pterisolic acid B stands out due to its specific targeting of cysteine 171 within the Keap1 domain, making it a potent and selective activator of the Nrf2 pathway .
Eigenschaften
IUPAC Name |
(1S,3S,4S,5R,9R,13R)-3-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-12-5-6-14-18(2)7-4-8-19(3,17(23)24)15(18)13(21)10-20(14,9-12)16(11)22/h6,12-13,15,21H,1,4-5,7-10H2,2-3H3,(H,23,24)/t12-,13+,15+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSODFCSZYDJPLH-SEPLDZIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(CC34C2=CCC(C3)C(=C)C4=O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@H](C3)C(=C)C4=O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184460 | |
Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401419-86-0 | |
Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pterisolic acid B?
A1: Pterisolic acid B acts as an activator of the Nrf2 pathway by directly targeting the Keap1 protein. [] Specifically, it binds to the cysteine residue at position 171 (C171) within the Kelch-like ECH-associated protein 1 (Keap1)-BTB domain. [] This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.